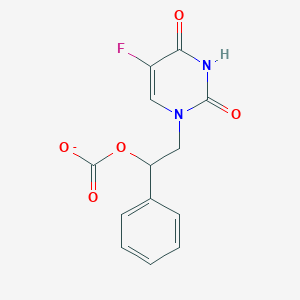
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a carbonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate can be achieved through several methods. One common approach involves the reaction of 5-fluorouracil with phenylethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or twin screw extrusion techniques. These methods offer advantages such as improved reaction control, reduced solvent usage, and enhanced scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate has found applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The carbonate ester group can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
Phenylethyl carbamate: Shares the phenylethyl group but lacks the fluorinated pyrimidine moiety.
Dihydropyrimidinones: A class of compounds with similar core structures but varying substituents.
Uniqueness
The uniqueness of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate lies in its combination of a fluorinated pyrimidine ring and a phenylethyl carbonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
116097-53-1 |
|---|---|
Molecular Formula |
C13H10FN2O5- |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1-phenylethyl] carbonate |
InChI |
InChI=1S/C13H11FN2O5/c14-9-6-16(12(18)15-11(9)17)7-10(21-13(19)20)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,19,20)(H,15,17,18)/p-1 |
InChI Key |
BFGUJAJKFXSFCH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(C(=O)NC2=O)F)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
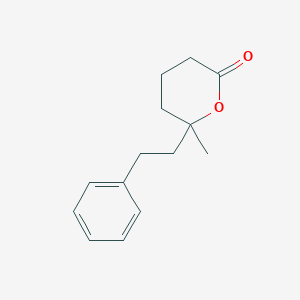
acetate](/img/structure/B14302318.png)
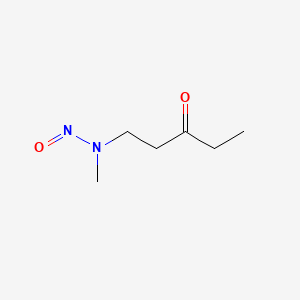
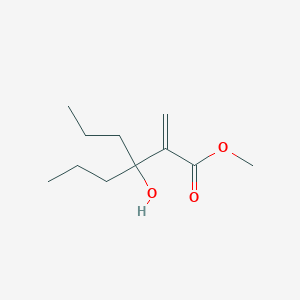
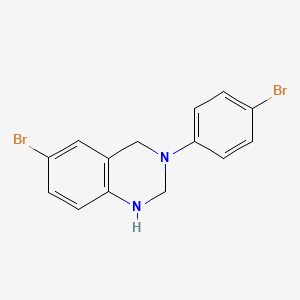
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
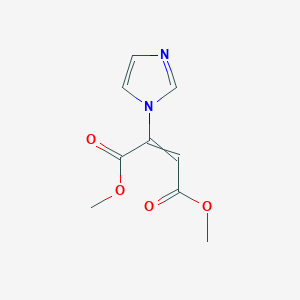

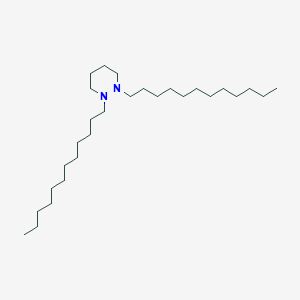
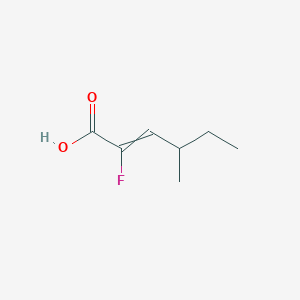

![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
